Cas no 465529-34-4 (3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine)
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-BENZOFURANPROPANAMINE, 2,3-DIHYDRO-
- 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
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- MDL: MFCD09744435
- Inchi: 1S/C11H15NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5-7,12H2
- InChI Key: QDENIXPOFVYSJI-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CCCN)C=C2CC1
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006605-1g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-5g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 5g |
$1614.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-10g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-0.05g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-0.1g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-0.25g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-0.5g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-1.0g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-2006605-2.5g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-2006605-5.0g |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
465529-34-4 | 5g |
$2692.0 | 2023-06-02 |
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine (CAS No. 465529-34-4): An Overview of a Promising Compound in Medicinal Chemistry
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine (CAS No. 465529-34-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research developments.
Chemical Structure and Synthesis
The chemical structure of 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is characterized by a benzofuran moiety linked to a propylamine chain. The benzofuran ring is a six-membered heterocyclic compound with a fused five-membered oxygen-containing ring, which imparts unique electronic and steric properties to the molecule. The propylamine chain provides additional functional groups that can be modified to enhance the compound's pharmacological profile.
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has been reported using various methodologies. One common approach involves the reaction of 5-bromomethylbenzofuran with ammonia or primary amines to form the desired product. Another method involves the reductive amination of 5-formylbenzofuran with ammonia or primary amines followed by reduction of the resulting imine. These synthetic routes offer flexibility in terms of functional group manipulation and can be tailored to produce derivatives with specific biological activities.
Pharmacological Properties
3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has been studied for its potential as a therapeutic agent in various disease models. One of the key areas of interest is its activity as a serotonin receptor modulator. Serotonin receptors play crucial roles in regulating mood, appetite, and sleep, making them important targets for the treatment of psychiatric disorders such as depression and anxiety.
Recent studies have shown that 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This selective binding profile suggests that the compound may have potential as an atypical antidepressant or anxiolytic agent. In vitro assays have demonstrated that it can modulate serotonin signaling pathways without causing significant side effects associated with traditional serotonin reuptake inhibitors (SSRIs).
In addition to its serotonin receptor activity, 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has also been investigated for its potential neuroprotective effects. Preclinical studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have broader therapeutic applications beyond psychiatric disorders.
Clinical Trials and Future Directions
The promising preclinical data on 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine have led to increased interest in advancing it into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic properties in healthy volunteers. Early results from these trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic profiles.
In parallel with clinical development, ongoing research is focused on optimizing the chemical structure of 3-(2,3-dihydro-1-benzofuran-5-y l)propan -1 -amine strong > to enhance its potency and selectivity for specific serotonin receptor subtypes. Computational modeling and high-throughput screening techniques are being employed to identify novel derivatives with improved pharmacological properties.
The future directions for research on 3-(2,3-dihydro -1 -benzof uran -5 -y l)propan -1 -amine strong > include expanding its evaluation in preclinical models of other neurological disorders and exploring its potential as a combination therapy with existing treatments. Additionally, efforts are underway to develop robust manufacturing processes for large-scale production of the compound to support future clinical trials.
Conclusion
3-(2 , 3 -dihy dro -1 -benzof uran -5 -y l)propan -1 -amine strong > (CAS No . 465 529 - 34 - 4 ) represents a promising compound in medicinal chemistry with potential applications in treating psychiatric disorders and neurodegenerative diseases . Its unique chemical structure , selective serotonin receptor binding , and neuroprotective effects make it an attractive candidate for further development . As clinical trials progress , it is anticipated that this compound will contribute significantly to advancing our understanding of serotonin receptor modulation and provide new therapeutic options for patients . p > article > response >
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